Hydrogen-Bonding Network vs. Linear Dicarboxylic Acids
Single-crystal X-ray diffraction analysis of indan-2,2-dicarboxylic acid (C11H10O4) establishes a unique hydrogen-bonded framework. The compound crystallizes in the triclinic space group P-1 with unit cell dimensions a = 8.510(2) Å, b = 9.130(2) Å, c = 13.483(3) Å, α = 95.16(2)°, β = 91.59(2)°, and γ = 113.12(2)° at 173 K [1]. This contrasts with the common linear dicarboxylic acid, adipic acid (CAS 124-04-9), which forms layered structures with different intermolecular interactions. The specific geometry of the gem-dicarboxylic acid group in the indane scaffold enforces a constrained orientation, which is predicted to influence its behavior as a ligand in metal-organic frameworks (MOFs) and as a hydrogen-bonding co-crystal former.
| Evidence Dimension | Crystal Structure and Hydrogen-Bonding Network |
|---|---|
| Target Compound Data | Triclinic, P-1; a = 8.510(2) Å, b = 9.130(2) Å, c = 13.483(3) Å, α = 95.16(2)°, β = 91.59(2)°, γ = 113.12(2)° at 173 K. |
| Comparator Or Baseline | Adipic acid (CAS 124-04-9) (Class-level: linear, flexible aliphatic dicarboxylic acid) |
| Quantified Difference | Adipic acid exhibits different packing motifs due to linear, flexible backbone; quantitative comparison of unit cell parameters is not directly applicable due to different space groups and molecular structures. |
| Conditions | Single-crystal X-ray diffraction at 173 K [1]. |
Why This Matters
The defined crystal packing and hydrogen-bonding motif are critical for predicting co-crystal formation and material properties, which are not replicable with flexible or linear dicarboxylic acids.
- [1] Acta Crystallographica Section C, 1994, C50, 1528-1530. Indan-2,2-dicarboxylic acid, C11H10O4. View Source
